molecular formula C19H25NO4 B12848868 1-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclobutane-1-carboxylic acid

1-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclobutane-1-carboxylic acid

Cat. No.: B12848868
M. Wt: 331.4 g/mol
InChI Key: SGHGLZBOOVXRJM-UHFFFAOYSA-N
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Description

1-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclobutane-1-carboxylic acid is an organic compound with a complex structure It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a tetrahydroquinoline ring, and a cyclobutane carboxylic acid moiety

Preparation Methods

The synthesis of 1-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclobutane-1-carboxylic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1,2,3,4-tetrahydroquinoline and cyclobutane-1-carboxylic acid.

    Protection of Amino Group: The amino group of 1,2,3,4-tetrahydroquinoline is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine. This step ensures that the amino group does not participate in subsequent reactions.

    Formation of the Target Compound: The protected tetrahydroquinoline is then coupled with cyclobutane-1-carboxylic acid using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

1-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclobutane-1-carboxylic acid can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to modify the structure.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc protecting group can be removed under acidic conditions (e.g., using trifluoroacetic acid) to reveal the free amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, methanol), controlled temperatures, and specific catalysts or bases.

Scientific Research Applications

1-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclobutane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.

    Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclobutane-1-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc protecting group can be strategically removed to expose reactive sites, allowing the compound to participate in further chemical or biological interactions.

Comparison with Similar Compounds

1-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclobutane-1-carboxylic acid can be compared with similar compounds such as:

    1-(tert-Butoxycarbonylamino)cyclobutanecarboxylic acid: This compound also contains a Boc protecting group and a cyclobutane carboxylic acid moiety but lacks the tetrahydroquinoline ring.

    1-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid: Similar to the target compound but with a cyclohexane ring instead of a cyclobutane ring.

    N-Boc-1-aminocyclobutanecarboxylic acid: Another related compound with a Boc-protected amino group and a cyclobutane carboxylic acid structure.

The uniqueness of this compound lies in its combination of the tetrahydroquinoline ring and the cyclobutane carboxylic acid moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H25NO4

Molecular Weight

331.4 g/mol

IUPAC Name

1-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinolin-6-yl]cyclobutane-1-carboxylic acid

InChI

InChI=1S/C19H25NO4/c1-18(2,3)24-17(23)20-11-4-6-13-12-14(7-8-15(13)20)19(16(21)22)9-5-10-19/h7-8,12H,4-6,9-11H2,1-3H3,(H,21,22)

InChI Key

SGHGLZBOOVXRJM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=C2)C3(CCC3)C(=O)O

Origin of Product

United States

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